molecular formula C15H12N2O4S B6508897 2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 896684-53-0

2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6508897
CAS No.: 896684-53-0
M. Wt: 316.3 g/mol
InChI Key: VTAQVSRPAMRXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.05177804 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is the Protein Tyrosine Phosphatase Receptor Type C (PTPRC or CD45) . PTPRC plays a crucial role in T cell responses, and its inhibition can suppress these responses, making it a potential target for anti-inflammatory drugs .

Mode of Action

The compound interacts with its target, PTPRC, by binding to it and inhibiting its activity . This inhibition is believed to be competitive and reversible , meaning the compound competes with the substrate for the active site of the enzyme, and this inhibition can be reversed by increasing the concentration of the substrate .

Biochemical Pathways

The compound’s mode of action affects the inflammatory response pathway . By inhibiting PTPRC, the compound suppresses T cell responses, which are part of the body’s immune response to inflammation . This can lead to a decrease in the production of certain vital inflammatory mediators .

Result of Action

The result of the compound’s action is a suppression of the inflammatory response . By inhibiting PTPRC and thus suppressing T cell responses, the compound can potentially reduce inflammation . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For example, the compound’s efficacy could be reduced in an environment with a high concentration of the substrate, due to its competitive mode of action

Properties

IUPAC Name

2-(4-acetylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-10(18)11-6-8-12(9-7-11)17-15(19)16-13-4-2-3-5-14(13)22(17,20)21/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAQVSRPAMRXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.